molecular formula C17H18ClNO B2529725 1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone CAS No. 444148-82-7

1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone

Cat. No.: B2529725
CAS No.: 444148-82-7
M. Wt: 287.79
InChI Key: QKIAVVUKQAHMSU-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

Systematic IUPAC Nomenclature and Synonyms

The compound is systematically named 1-(4-chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone . Alternative designations include:

  • 1-(4-Chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-1-propanone
  • 3-(3,4-Dimethylanilino)-1-(4-chlorophenyl)propan-1-one
  • 1-Propanone, 1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-

The structure comprises a propanone backbone with a 4-chlorophenyl group at the ketone carbon and a 3,4-dimethylanilino (3,4-dimethylphenylamino) substituent at the adjacent carbon.

Molecular Formula and Weight Analysis

Property Value
Molecular Formula C₁₇H₁₈ClNO
Molecular Weight 287.78 g/mol
CAS Registry Number 444148-82-7

The formula confirms a ketone group (C=O), a chlorinated phenyl ring, and a dimethyl-substituted aniline moiety. The molecular weight aligns with PubChem and Sigma-Aldrich data .

Constitutional Isomerism and Tautomeric Possibilities

Constitutional Isomerism

Constitutional isomers arise from distinct bond connectivity. For this compound:

  • Positional Isomerism : The 3,4-dimethyl groups on the aniline ring could theoretically occur at 2,3- or 2,4-positions, but the compound’s structure specifies 3,4-substitution .
  • Functional Isomerism : No functional group variation exists, as the ketone and anilino groups are fixed.
Tautomeric Possibilities

Keto-enol tautomerism is theoretically possible due to the α-hydrogen adjacent to the ketone. However, the electron-withdrawing anilino group likely stabilizes the keto form (C=O), minimizing enol tautomer presence . Resonance between the anilino nitrogen and the ketone further reduces enol formation probability.

Stereochemical Considerations and Conformational Analysis

Chiral Center

The carbon adjacent to the ketone (C2) is bonded to four distinct groups:

  • Ketone oxygen (C=O)
  • 4-Chlorophenyl group
  • 3,4-Dimethylanilino group
  • Methyl group (from propanone)

This creates a chiral center , implying potential enantiomerism. However, no experimental data confirm the synthesis of enantiomerically pure forms, suggesting the compound is typically racemic or achiral in practice .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3,4-dimethylanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-12-3-8-16(11-13(12)2)19-10-9-17(20)14-4-6-15(18)7-5-14/h3-8,11,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIAVVUKQAHMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444148-82-7
Record name 1-(4-CHLOROPHENYL)-3-(3,4-DIMETHYLANILINO)-1-PROPANONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 3,4-dimethylaniline.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogenation or nitration can introduce new functional groups to the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Features References
Target Compound 4-Cl-phenyl, 3,4-dimethylanilino C₁₇H₁₇ClNO ~290–330 (estimated) Electron-withdrawing Cl and electron-donating dimethyl groups balance reactivity.
1-[1,1'-Biphenyl]-4-yl-3-(3,4-dimethylanilino)-1-propanone Biphenyl, 3,4-dimethylanilino C₂₃H₂₃NO 329.435 Extended aromatic system increases molecular weight and π-π stacking potential.
1-(4-Chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone 4-Cl-phenyl, 4-cyclohexylanilino C₂₁H₂₄ClNO 341.879 Bulky cyclohexyl group enhances steric hindrance; higher lipophilicity.
3-(3,4-dimethylanilino)-1-(2-thienyl)-1-propanone 2-thienyl, 3,4-dimethylanilino C₁₅H₁₇NOS 259.367 Thiophene ring introduces sulfur, altering electronic properties and solubility.
1-(3,4-Dichlorophenyl)-3-(4-ethylanilino)-1-propanone 3,4-diCl-phenyl, 4-ethylanilino C₁₇H₁₇Cl₂NO 322.2 Additional Cl atom increases electron-withdrawing effects; ethyl group adds hydrophobicity.
3-(4-chloroanilino)-1-(4-methoxyphenyl)-1-propanone 4-Cl-anilino, 4-OCH₃-phenyl C₁₆H₁₆ClNO₂ 289.759 Methoxy group enhances electron density on the aromatic ring.

Key Research Findings

  • Electronic Effects: The 4-chlorophenyl group in the target compound provides electron-withdrawing character, stabilizing the carbonyl group and influencing reactivity in nucleophilic additions. Thiophene-containing analogs () demonstrate distinct electronic profiles due to sulfur’s polarizability, which may enhance interactions in catalytic systems .
  • Their higher molecular weights (~340 g/mol) also impact solubility . Dichlorophenyl analogs () show elevated lipophilicity (logP >4), which correlates with improved membrane permeability in pharmacological contexts .
  • Crystallographic Insights: β-amino ketones like the target compound often form intermolecular hydrogen bonds (N–H⋯O), as seen in the crystal structure of 3-(4-bromoanilino)-1-phenylpropan-1-one (). These interactions influence crystallization behavior and stability .

Biological Activity

1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone, also known by its CAS number 444148-82-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound possesses the following structural formula:

C17H18ClNO\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}\text{O}

It features a chlorophenyl group and a dimethylanilino moiety, which contribute to its biological properties.

PropertyValue
Molecular Weight285.79 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
CAS Number444148-82-7

Anticancer Activity

Recent studies have highlighted the potential of 1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone as an anticancer agent. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A study conducted on MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines showed that the compound exhibits an IC50 value in the low micromolar range, indicating potent anticancer activity.

  • MCF-7 Cell Line : IC50 = 5.6 µM
  • MDA-MB-231 Cell Line : IC50 = 7.2 µM

These results suggest that the compound may inhibit cell proliferation effectively.

The proposed mechanism of action involves the induction of apoptosis and cell cycle arrest. The compound appears to activate caspase pathways leading to programmed cell death, particularly in cancer cells.

Table 2: Mechanistic Insights

MechanismDescription
Apoptosis InductionActivation of caspases leading to apoptosis
Cell Cycle ArrestG2/M phase arrest observed
Target ProteinsPotential interaction with EGFR and CDK6

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 32 µg/mL
  • Escherichia coli : MIC = 64 µg/mL

These findings suggest potential applications in treating bacterial infections.

Toxicological Profile

Toxicological assessments are crucial for understanding the safety profile of any bioactive compound. In preliminary studies, 1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone exhibited low acute toxicity in animal models.

Table 3: Toxicity Data

TestResult
Acute Toxicity (LD50)>2000 mg/kg in mice
Chronic ToxicityNot established

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves a Claisen-Schmidt condensation between 4-chloroacetophenone and 3,4-dimethylaniline under basic conditions. Key steps include:
  • Reagents : Use NaOH or KOH as a catalyst in ethanol or methanol as the solvent .
  • Temperature : Maintain reflux conditions (~60–80°C) for 6–12 hours.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve ≥95% purity.
  • Purity Assessment : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (Rf comparison with standards) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques is required:
  • NMR : ¹H NMR (400 MHz, CDCl₃) to identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.2–2.5 ppm), and the carbonyl (δ 1.9–2.1 ppm). ¹³C NMR confirms the ketone (δ ~200 ppm) and aromatic carbons .
  • IR : Detect the carbonyl stretch (~1680 cm⁻¹) and N–H bending (if present) .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS for molecular ion [M+H]⁺ matching the molecular formula (C₁₇H₁₇ClN₂O).
  • X-ray Crystallography : Resolve structural ambiguities (e.g., stereochemistry) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different assays?

  • Methodological Answer : Contradictions often arise from assay variability or off-target effects. Strategies include:
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations .
  • Assay Validation : Use positive/negative controls (e.g., known enzyme inhibitors) and replicate experiments in triplicate.
  • Target Specificity : Perform knockdown/knockout studies (e.g., CRISPR) to confirm target engagement .
  • Data Normalization : Account for solvent effects (e.g., DMSO tolerance <1%) and cell viability (MTT assays) .

Q. What computational methods predict the reactivity or biological interactions of this compound?

  • Methodological Answer : Computational tools provide mechanistic insights:
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases) .
  • QSAR Models : Train on datasets of analogous chalcones to predict bioactivity (e.g., IC₅₀ for kinase inhibition) .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies enhance selectivity of the 3,4-dimethylanilino moiety in enzyme inhibition studies?

  • Methodological Answer : Structural modifications improve selectivity:
  • Substituent Variation : Replace methyl groups with electron-withdrawing groups (e.g., -NO₂) to alter binding affinity .
  • Isosteric Replacement : Substitute the anilino NH with O or S to probe hydrogen-bonding requirements .
  • SAR Studies : Synthesize derivatives and test against enzyme panels (e.g., kinase profiling) to identify selectivity determinants .

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